1H-indole-5-carbaldehyde oxime
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-substituted indole-3-carboxaldehyde oximes were prepared from the corresponding aldehydes by solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .Molecular Structure Analysis
The molecular formula of 1H-indole-5-carbaldehyde oxime is C9H8N2O . The molecular weight of this compound is 160.17 g/mol.Chemical Reactions Analysis
Indole-5-carboxaldehyde, a related compound, is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents, and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis
1H-indole-5-carbaldehyde oxime is a white to light brown crystalline solid. It has a melting point of 87-90°C and a boiling point of 339°C. This chemical is soluble in ethanol, ether, chloroform, and DMSO (dimethyl sulfoxide).Scientific Research Applications
Preparation of Curcumin Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Indole-5-carboxaldehyde is used as a reactant in the preparation of curcumin derivatives . These derivatives have been studied for their anti-proliferative and anti-inflammatory properties .
- Results or Outcomes: The resulting curcumin derivatives have shown potential as anti-proliferative and anti-inflammatory agents .
Synthesis of Para-Para Stilbenophanes
- Scientific Field: Organic Chemistry
- Summary of Application: Indole-5-carboxaldehyde is used in the synthesis of para-para stilbenophanes by McMurry coupling .
- Results or Outcomes: The resulting para-para stilbenophanes have various applications in materials science and organic electronics .
Synthesis of Dibenzylideneacetone Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Indole-5-carboxaldehyde is used in the stereoselective synthesis of dibenzylideneacetone derivatives . These derivatives are used as β-amyloid imaging probes .
- Results or Outcomes: The resulting dibenzylideneacetone derivatives have shown potential as β-amyloid imaging probes .
Multicomponent Reactions (MCRs)
- Scientific Field: Organic Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
- Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes: The benefits of using MCRs in synthesis could be categorized into three categories. They are entirely subject to spontaneous synthesis, more convergent than uni- and bimolecular reactions, and can produce products with diverse functional groups .
Synthesis of Various Heterocyclic Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The resulting heterocyclic derivatives have various applications in medicinal and pharmaceutical chemistry .
Urease Inhibitors against Helicobacter pylori
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives was synthesized via Schiff base reaction of appropriate carbaldehyde derivatives with hydroxylamine hydrochloride. These derivatives were evaluated as urease inhibitors against Helicobacter pylori .
- Methods of Application: The in vitro urease inhibitory activities of those derivatives were evaluated against that of Macrotyloma uniflorum urease using the modified Berthelot reaction .
- Results or Outcomes: Out of the tested compounds, compound 8 (IC 50 = 0.0516 ± 0.0035 mM) and compound 9 (IC 50 = 0.0345 ± 0.0008 mM) were identified as the derivatives with potent urease inhibitory activity compared to thiourea (IC 50 = 0.2387 ± 0.0048 mM) .
Synthesis of Carbazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures comprising carbazole derivatives .
- Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The resulting carbazole derivatives have various applications in medicinal and pharmaceutical chemistry .
Synthesis of Triazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various triazole derivatives .
- Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The resulting triazole derivatives have various applications in medicinal and pharmaceutical chemistry .
Synthesis of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various pyrazole derivatives .
- Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The resulting pyrazole derivatives have various applications in medicinal and pharmaceutical chemistry .
Future Directions
properties
IUPAC Name |
(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZDPSSEHCJLI-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-5-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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